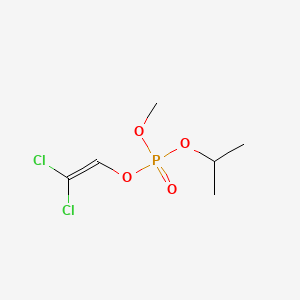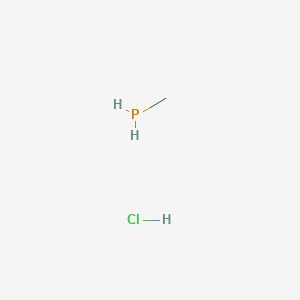
Methylphosphane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphane;hydrochloride, also known as methylphosphine hydrochloride, is an organophosphorus compound with the chemical formula CH₅P·HCl. It is a derivative of methylphosphine (CH₃PH₂), which is the simplest organophosphorus compound. This compound is typically encountered as a colorless gas that condenses to a colorless liquid and is known for its malodorous nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphosphane;hydrochloride can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide (KPH₂) with methyl iodide (MeI) to produce methylphosphine (CH₃PH₂), which is then treated with hydrochloric acid (HCl) to form this compound .
[ \text{KPH}_2 + \text{MeI} \rightarrow \text{CH}_3\text{PH}_2 + \text{KI} ] [ \text{CH}_3\text{PH}_2 + \text{HCl} \rightarrow \text{CH}_3\text{PH}_2\cdot\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
Methylphosphane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid (CH₃P(H)O₂H) when exposed to oxygen.
Protonation: It protonates to give the phosphonium ion (CH₃PH₃⁺) in the presence of strong acids.
Deprotonation: With strong bases, it can be deprotonated to form methyl phosphide derivatives.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) is commonly used as the oxidizing agent.
Protonation: Strong acids like hydrochloric acid (HCl) are used for protonation.
Deprotonation: Strong bases such as potassium hydroxide (KOH) are used for deprotonation.
Major Products Formed
Oxidation: Methylphosphonous acid (CH₃P(H)O₂H)
Protonation: Phosphonium ion (CH₃PH₃⁺)
Deprotonation: Methyl phosphide derivatives
Scientific Research Applications
Methylphosphane;hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methylphosphane;hydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various substitution reactions. Its ability to form phosphonium ions and phosphide derivatives allows it to interact with different chemical species, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Ethylphosphine: Similar to methylphosphine but with an ethyl group (C₂H₅) instead of a methyl group (CH₃).
Dimethylphosphine: Contains two methyl groups attached to the phosphorus atom.
Trimethylphosphine: Contains three methyl groups attached to the phosphorus atom.
Uniqueness
Methylphosphane;hydrochloride is unique due to its simple structure and high reactivity. Its ability to form various derivatives and participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
4731-55-9 |
|---|---|
Molecular Formula |
CH6ClP |
Molecular Weight |
84.48 g/mol |
IUPAC Name |
methylphosphane;hydrochloride |
InChI |
InChI=1S/CH5P.ClH/c1-2;/h2H2,1H3;1H |
InChI Key |
ITJVPEZNDRPYMC-UHFFFAOYSA-N |
Canonical SMILES |
CP.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


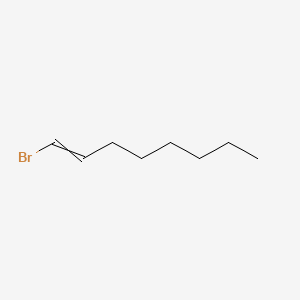
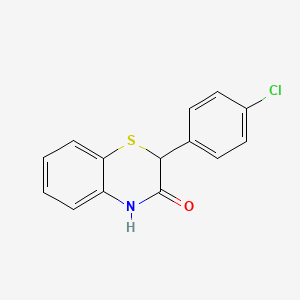
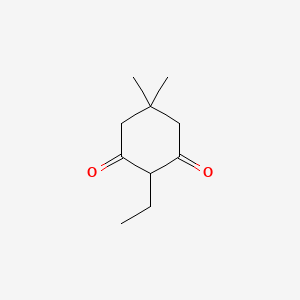
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
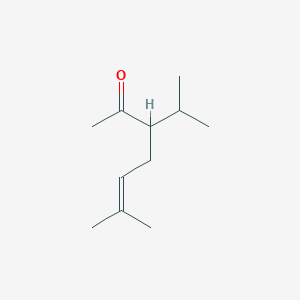

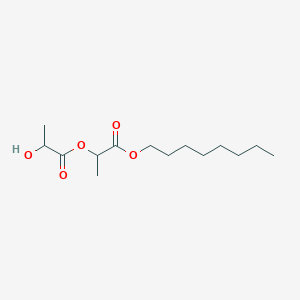
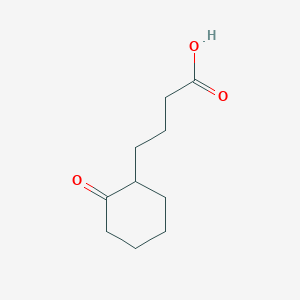

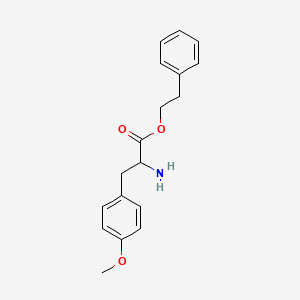
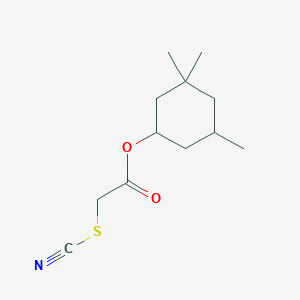

![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
